4-Chlorothiobenzamide
Overview
Description
4-Chlorothiobenzamide is an organic compound with the molecular formula C₇H₆ClNS and a molecular weight of 171.647 g/mol . It is also known by other names such as p-Chlorobenzothiamide and Benzenecarbothioamide, 4-chloro- . This compound is characterized by the presence of a chlorine atom attached to the benzene ring and a thiocarboxamide group.
Preparation Methods
4-Chlorothiobenzamide can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate in the presence of a base . The reaction conditions typically include a solvent such as acetone or ethanol and a temperature range of 0-5°C. The product is then purified through recrystallization.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and controlled reaction conditions to ensure consistent quality.
Chemical Reactions Analysis
4-Chlorothiobenzamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzamide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield 4-chloroaniline using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-chlorobenzamide, 4-chloroaniline, and substituted benzamides.
Scientific Research Applications
4-Chlorothiobenzamide has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used as a catalytic agent and as a petrochemical additive.
Mechanism of Action
The mechanism of action of 4-Chlorothiobenzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include inhibition of enzyme-mediated reactions and modulation of receptor signaling pathways.
Comparison with Similar Compounds
4-Chlorothiobenzamide can be compared with other similar compounds such as:
4-Chlorobenzamide: Similar structure but lacks the thiocarboxamide group.
4-Chloroaniline: Contains an amino group instead of the thiocarboxamide group.
4-Methoxythiobenzamide: Similar structure but with a methoxy group instead of a chlorine atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
4-chlorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPUICCJRDBRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179872 | |
Record name | Benzamide, p-chlorothio- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-24-6 | |
Record name | Benzenecarbothioamide, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorothiobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorothiobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, p-chlorothio- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorothiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chlorothiobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4WSN85ZDT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions analyzing dipole moments to understand molecular conformations. How does the dipole moment of 4-chlorothiobenzamide relate to its potential conformations?
A1: Dipole moments are influenced by the spatial arrangement of atoms and their electronegativities within a molecule. [] In the case of this compound, the measured dipole moment reflects the overall polarity arising from the electron-withdrawing chlorine atom and the electron-donating thioamide group (-C(S)NH2) attached to the benzene ring. By comparing the experimental dipole moment with those calculated for various possible conformations (e.g., different orientations of the thioamide group relative to the benzene ring), researchers can infer the most likely conformation adopted by the molecule in solution. This information is crucial for understanding how this compound might interact with other molecules, including potential biological targets.
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